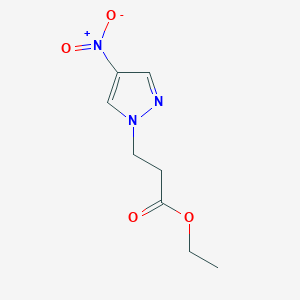
Ethyl 3-(4-nitropyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is a chemical compound with the CAS Number: 512809-69-7 . Its molecular weight is 213.19 and its IUPAC name is ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-nitropyrazol-1-yl)propanoate is C8H11N3O4 . The structure includes a nitropyrazole ring attached to a propanoate ester group .Physical And Chemical Properties Analysis
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is a compound with a molecular weight of 213.19 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Biodegradation and Fate of Chemical Compounds
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental behavior of similar ethyl compounds. It discusses the ability of microorganisms to degrade ETBE aerobically and the identification of specific genes facilitating its transformation (Thornton et al., 2020). This study could guide research on the environmental impact and degradation pathways of Ethyl 3-(4-nitropyrazol-1-yl)propanoate.
Ethyl Carbamate in Foods and Beverages
A review focusing on ethyl carbamate (EC) explores its occurrence in fermented foods and beverages, detailing the mechanisms of its formation, including from urea and ethanol, and its potential health risks (Weber & Sharypov, 2009). This review's methodological approaches to detecting and analyzing EC could be adapted for studying Ethyl 3-(4-nitropyrazol-1-yl)propanoate in similar contexts.
Ethylene Oxide Sterilization
The use of ethylene oxide for sterilizing medical devices highlights chemical properties and applications of a specific compound in sterilization processes, including cycle design and validation (Mendes et al., 2007). This could provide a model for investigating the sterilization potential of Ethyl 3-(4-nitropyrazol-1-yl)propanoate.
Analytical Methods in Determining Antioxidant Activity
A comprehensive review of analytical methods used to determine antioxidant activity offers insight into various assays and their applicability, which could be relevant for exploring the antioxidant properties of Ethyl 3-(4-nitropyrazol-1-yl)propanoate (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
ethyl 3-(4-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(12)3-4-10-6-7(5-9-10)11(13)14/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQSGIUSVTNEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-nitropyrazol-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




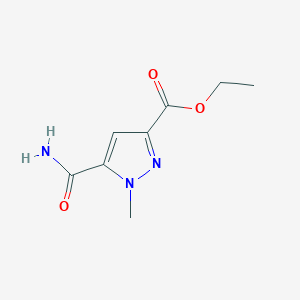
![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
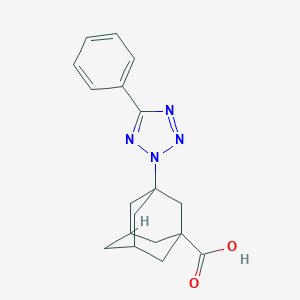

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
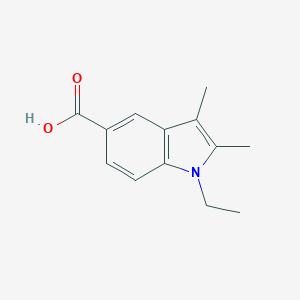
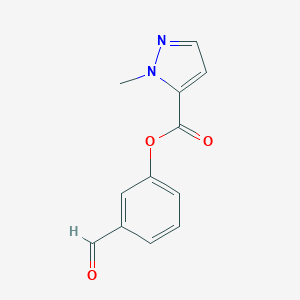
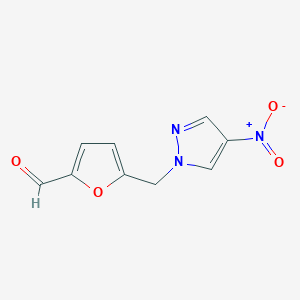
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
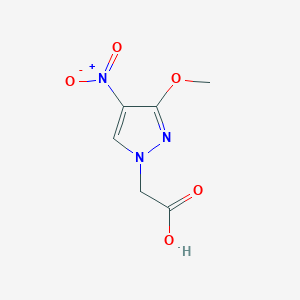
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)